molecular formula C7H10N4O B8292537 2-[(3-Amino-2-pyridinyl)amino]acetamide

2-[(3-Amino-2-pyridinyl)amino]acetamide

Cat. No.: B8292537
M. Wt: 166.18 g/mol
InChI Key: UNXDGGNIROJCKS-UHFFFAOYSA-N
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Description

2-[(3-Amino-2-pyridinyl)amino]acetamide is a pyridine-derived acetamide compound characterized by a 3-amino-substituted pyridine ring linked via an amino group to an acetamide moiety. For example, compounds like N-[4-[(3-nitro-2-pyridinyl)amino]phenyl]acetamide (CAS 61963-80-2) share a similar backbone, where the pyridine ring is functionalized with nitro and amino groups .

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

2-[(3-aminopyridin-2-yl)amino]acetamide

InChI

InChI=1S/C7H10N4O/c8-5-2-1-3-10-7(5)11-4-6(9)12/h1-3H,4,8H2,(H2,9,12)(H,10,11)

InChI Key

UNXDGGNIROJCKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCC(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological Profiles

  • Antitumor activity : Thiadiazole-acetamide hybrids (e.g., compounds 3 and 8 in ) induce apoptosis in glioma cells via Akt inhibition (86–92% activity) .
  • Anticonvulsant activity : Benzothiazole-thiadiazole-acetamide derivatives () showed 100% protection in maximal electroshock (MES) tests, comparable to phenytoin .
  • Enzyme inhibition : Pyridine-containing acetamides (e.g., 5RGZ and 5RH3 in ) bind to SARS-CoV-2 main protease with affinities better than −22 kcal/mol, leveraging π-π interactions and H-bonds with HIS163 and ASN142 .

Key Structural Determinants of Activity

  • Pyridine-amino linkage: Critical for kinase inhibition (e.g., imatinib analogs in ) and protease binding ().
  • Thiadiazole/benzothiazole motifs : Enhance antitumor and anticonvulsant activities by improving hydrophobic interactions and metabolic stability .
  • Substituent effects : Nitro groups (e.g., in ) increase electrophilicity, while chloro or methoxy groups modulate solubility and target affinity .

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